molecular formula C20H18O2 B1663937 1,4-Dibenzyloxybenzene CAS No. 621-91-0

1,4-Dibenzyloxybenzene

Cat. No.: B1663937
CAS No.: 621-91-0
M. Wt: 290.4 g/mol
InChI Key: DYULYMCXVSRUPB-UHFFFAOYSA-N
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Description

1,4-Dibenzyloxybenzene, also known as hydroquinone dibenzyl ether, is an organic compound with the molecular formula C20H18O2. It is a derivative of hydroquinone where both hydroxyl groups are replaced by benzyl groups. This compound is known for its applications in various fields, including chemistry and industry.

Safety and Hazards

1,4-Dibenzyloxybenzene is combustible . It is non-polluting and does not change color under long-term sunlight exposure . It is recommended to ensure adequate ventilation and use personal protective equipment as required when handling this compound .

Future Directions

The future directions of 1,4-Dibenzyloxybenzene research could involve further exploration of its catalytic debenzylation . Additionally, its use as a rubber anti-aging agent suggests potential for further development in the rubber industry .

Biochemical Analysis

Biochemical Properties

1,4-Dibenzyloxybenzene plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo catalytic debenzylation, a reaction facilitated by specific catalysts such as cobalt oxide supported on mesoporous silica . This reaction is significant in organic synthesis, where this compound serves as a precursor for other chemical compounds. The interaction with catalysts and the subsequent reaction products highlight its importance in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role in biochemical reactions suggests potential impacts on cell function. For instance, the catalytic debenzylation process may influence cellular metabolism by altering the availability of reactants and products involved in metabolic pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with catalysts and enzymes. The catalytic debenzylation process involves the cleavage of benzyl groups from the compound, facilitated by cobalt oxide catalysts . This reaction mechanism is crucial for understanding how this compound participates in organic synthesis and other biochemical processes. The binding interactions and subsequent chemical transformations underscore its role in molecular mechanisms.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo degradation, affecting its efficacy in biochemical reactions. Studies have shown that the catalytic debenzylation process can be influenced by factors such as temperature and pressure, which may impact the long-term stability of this compound . Understanding these temporal effects is essential for optimizing its use in laboratory experiments.

Metabolic Pathways

This compound is involved in metabolic pathways that include catalytic reactions facilitated by specific enzymes and cofactors. The debenzylation process, for example, is a key metabolic reaction that transforms this compound into other chemical compounds . This reaction is significant for understanding the metabolic flux and the role of this compound in biochemical pathways. The involvement of specific enzymes and cofactors highlights its importance in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these interactions is essential for elucidating the localization and accumulation of this compound within cells. This knowledge can inform the design of experiments and the interpretation of results in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Understanding its subcellular distribution is important for elucidating its role in biochemical processes and for optimizing its use in laboratory experiments

Preparation Methods

1,4-Dibenzyloxybenzene can be synthesized through the reaction of hydroquinone with benzyl chloride. The reaction typically involves the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide. The reaction is carried out at a temperature of around 50°C for approximately 16 hours under an inert atmosphere . Another method involves the use of benzyl bromide and hydroquinone in the presence of a base .

Chemical Reactions Analysis

1,4-Dibenzyloxybenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction and various oxidizing agents for oxidation. The major products formed from these reactions include hydroquinone derivatives and quinones .

Scientific Research Applications

1,4-Dibenzyloxybenzene has several scientific research applications:

Comparison with Similar Compounds

1,4-Dibenzyloxybenzene can be compared with other similar compounds such as:

    4-Benzyloxyphenol: Similar in structure but with only one benzyl group.

    1,4-Benzoquinone: An oxidized form of hydroquinone.

    Hydroquinone: The parent compound with hydroxyl groups instead of benzyl groups.

The uniqueness of this compound lies in its dual benzyl groups, which provide distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,4-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYULYMCXVSRUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211161
Record name 1,4-Dibenzyloxybenzene
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

621-91-0
Record name Hydroquinone dibenzyl ether
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Record name 1,4-Dibenzyloxybenzene
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Record name 621-91-0
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Record name 1,4-Dibenzyloxybenzene
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Record name 1,4-dibenzyloxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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